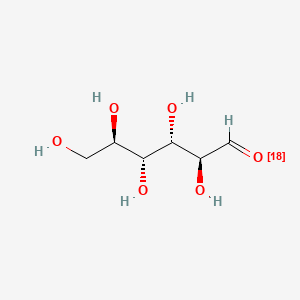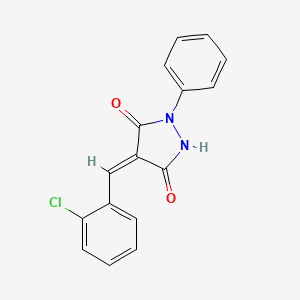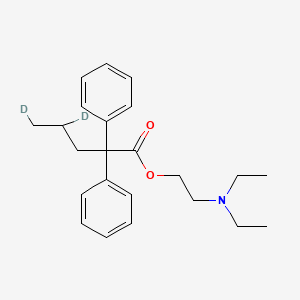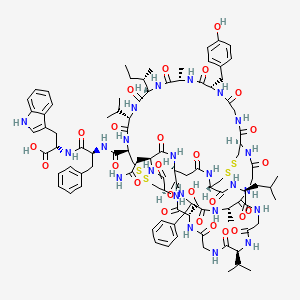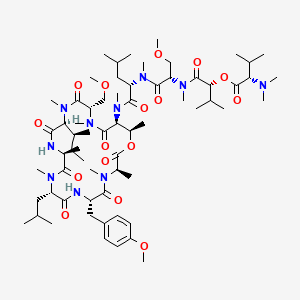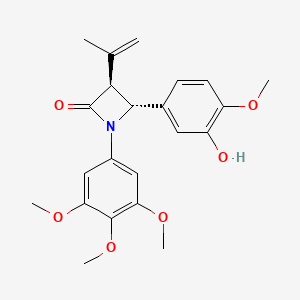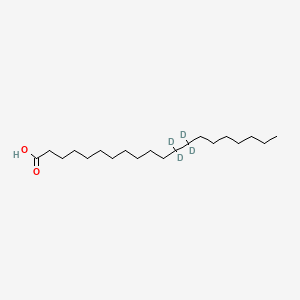
Arachidic acid-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidic acid-d4-1, also known as deuterium-labeled arachidic acid, is a long-chain saturated fatty acid with a 20-carbon backbone. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arachidic acid-d4-1 can be synthesized through the deuteration of arachidic acid. The process involves the catalytic hydrogenation of arachidonic acid in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity arachidic acid as the starting material, which is then subjected to deuteration using deuterium gas and a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Arachidic acid-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction of this compound yields arachidyl alcohol.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products
Oxidation: Produces alcohols and ketones.
Reduction: Produces arachidyl alcohol.
Substitution: Produces substituted arachidic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Arachidic acid-d4-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of lipid metabolism and membrane dynamics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of arachidic acid-d4-1 involves its incorporation into biological membranes and its role in lipid metabolism. The deuterium labeling allows for the tracking of the compound in metabolic pathways, providing insights into its interactions with enzymes and other biomolecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arachidic Acid: The non-deuterated form of arachidic acid.
Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.
Stearic Acid: An 18-carbon saturated fatty acid.
Palmitic Acid: A 16-carbon saturated fatty acid
Uniqueness
Arachidic acid-d4-1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in understanding complex biochemical processes .
Eigenschaften
Molekularformel |
C20H40O2 |
|---|---|
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
12,12,13,13-tetradeuterioicosanoic acid |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i8D2,9D2 |
InChI-Schlüssel |
VKOBVWXKNCXXDE-LZMSFWOYSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


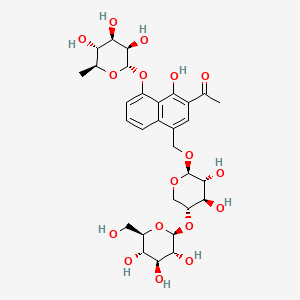

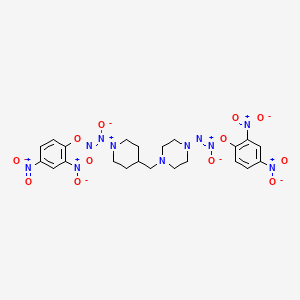
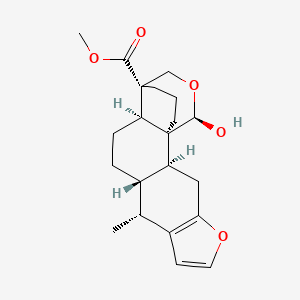
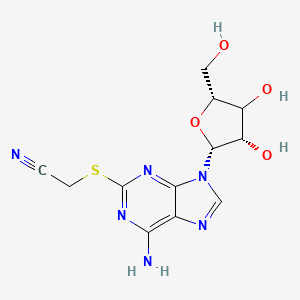
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
